molecular formula C14H14ClNO5S2 B10862713 Methyl 5-chloro-3-[(2-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate

Methyl 5-chloro-3-[(2-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B10862713
M. Wt: 375.9 g/mol
InChI Key: DRLASMZUBBBIHD-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-[(2-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique thiophene ring structure, which is substituted with a chloro group, a methoxybenzylsulfamoyl group, and a carboxylate ester. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-[(2-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the thiophene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxybenzylsulfamoyl Group: This step involves the reaction of the chlorinated thiophene with 2-methoxybenzylamine and a sulfonyl chloride derivative under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the ester, converting them to amines or alcohols, respectively.

    Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Thiophene derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Methyl 5-chloro-3-[(2-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-chloro-3-[(2-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate exerts its effects depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing chloro and sulfamoyl groups, which can stabilize intermediates in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate: Similar structure but with a methyl group instead of the methoxybenzyl group.

    Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Contains a chlorosulfonyl group instead of the methoxybenzylsulfamoyl group.

Uniqueness

Methyl 5-chloro-3-[(2-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the methoxybenzylsulfamoyl group, which can impart specific biological activities and chemical reactivity not seen in its analogs. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C14H14ClNO5S2

Molecular Weight

375.9 g/mol

IUPAC Name

methyl 5-chloro-3-[(2-methoxyphenyl)methylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C14H14ClNO5S2/c1-20-10-6-4-3-5-9(10)8-16-23(18,19)11-7-12(15)22-13(11)14(17)21-2/h3-7,16H,8H2,1-2H3

InChI Key

DRLASMZUBBBIHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC

Origin of Product

United States

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